Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-
Overview
Description
Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- is a chemical compound with the molecular formula C10H25NO5SSi and a molecular weight of 299.46 . This compound is characterized by its sulfonamide group and triethoxysilyl functional group, which makes it a versatile compound in various chemical applications.
Preparation Methods
The synthesis of Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- typically involves the reaction of methanesulfonamide with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for improved stability and functionality.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- involves the interaction of its functional groups with target molecules. The sulfonamide group can form hydrogen bonds with biological molecules, while the triethoxysilyl group can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions enable the compound to modify the properties of target molecules and enhance their stability and functionality .
Comparison with Similar Compounds
Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- can be compared with similar compounds such as:
Methanesulfonamide, N-[3-(trimethoxysilyl)propyl]-: This compound has a similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups. It has different reactivity and solubility properties.
Methanesulfonamide, N-[3-(triisopropoxysilyl)propyl]-: This compound has triisopropoxysilyl groups, which provide different steric and electronic effects compared to triethoxysilyl groups.
The uniqueness of Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- lies in its balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
N-(3-triethoxysilylpropyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO5SSi/c1-5-14-18(15-6-2,16-7-3)10-8-9-11-17(4,12)13/h11H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAUFQXNKOSKLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNS(=O)(=O)C)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO5SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40850965 | |
Record name | N-[3-(Triethoxysilyl)propyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40850965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-44-2 | |
Record name | N-[3-(Triethoxysilyl)propyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40850965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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